molecular formula C10H10BClN2O2 B14090409 (1-(2-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl)boronic acid

(1-(2-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl)boronic acid

Cat. No.: B14090409
M. Wt: 236.46 g/mol
InChI Key: DLZFQXCGKBTVIF-UHFFFAOYSA-N
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Description

(1-(2-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl)boronic acid: is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl)boronic acid typically involves the reaction of 2-chlorophenylboronic acid with 3-methyl-1H-pyrazole under specific conditions. The reaction is often catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol or water at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, (1-(2-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl)boronic acid is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: Its ability to form stable carbon-carbon bonds makes it useful in the synthesis of biologically active molecules .

Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its role in facilitating efficient chemical reactions makes it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of (1-(2-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl)boronic acid primarily involves its participation in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex. This complex then undergoes transmetalation with an organic halide, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

  • 2-Chlorophenylboronic acid
  • 3-Methyl-1H-pyrazole
  • Phenylboronic acid

Comparison: Compared to similar compounds, (1-(2-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl)boronic acid offers unique advantages in terms of reactivity and stability. Its specific structure allows for efficient participation in Suzuki-Miyaura coupling reactions, making it more versatile in organic synthesis .

Properties

Molecular Formula

C10H10BClN2O2

Molecular Weight

236.46 g/mol

IUPAC Name

[1-(2-chlorophenyl)-3-methylpyrazol-4-yl]boronic acid

InChI

InChI=1S/C10H10BClN2O2/c1-7-8(11(15)16)6-14(13-7)10-5-3-2-4-9(10)12/h2-6,15-16H,1H3

InChI Key

DLZFQXCGKBTVIF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(N=C1C)C2=CC=CC=C2Cl)(O)O

Origin of Product

United States

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